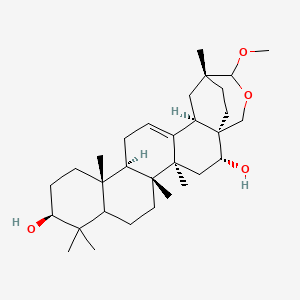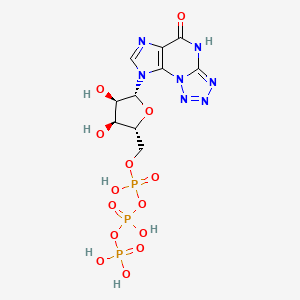![molecular formula C6H10N2O3 B14454219 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid is an organic compound with a unique structure that includes both an imine and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid can be achieved through several methods. One common approach involves the reaction of an appropriate aldehyde with an amino acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and proteins, influencing their activity. The imine group can participate in reversible binding with biological molecules, modulating their function and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]propanoic acid
- 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]butanoic acid
Uniqueness
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid is unique due to its specific structural features, such as the presence of both an imine and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(2)8-11)7-3-6(9)10/h11H,3H2,1-2H3,(H,9,10)/b7-4?,8-5+ |
InChI-Schlüssel |
DARHPCHHGSLWDK-SNRNYVCESA-N |
Isomerische SMILES |
CC(=NCC(=O)O)/C(=N/O)/C |
Kanonische SMILES |
CC(=NCC(=O)O)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
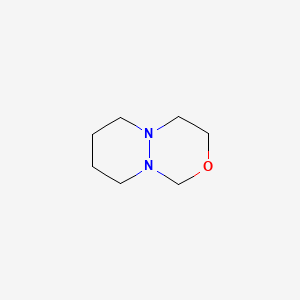
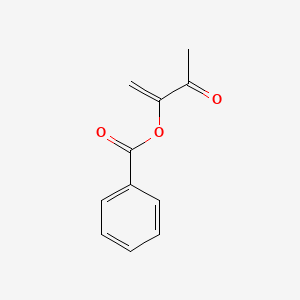
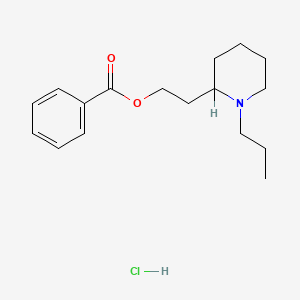
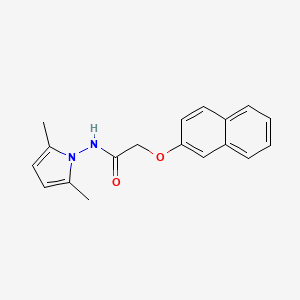
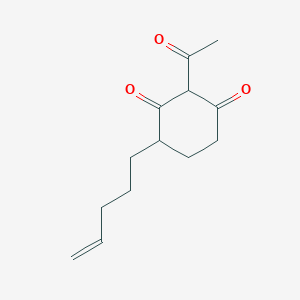
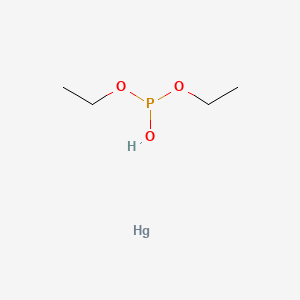
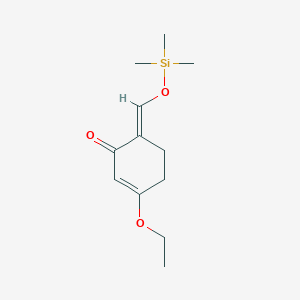
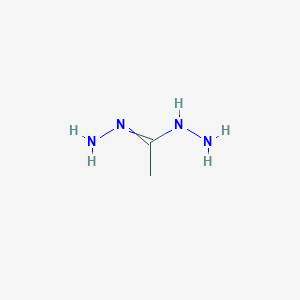
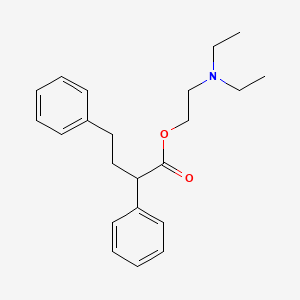
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
